molecular formula C7H4BrNS B2707685 4-Bromobenzo[d]isothiazole CAS No. 1326714-98-0

4-Bromobenzo[d]isothiazole

Cat. No.: B2707685
CAS No.: 1326714-98-0
M. Wt: 214.08
InChI Key: ZBHVWOBQFIJNOC-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a bromine atom attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]isothiazole typically involves the cyclization of appropriate precursors. One common method includes the oxidative cyclization of substituted 3-aminopropenethiones . Another approach involves the condensation of thiohydroxylamine with suitable aromatic precursors . These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize efficiency and minimize costs. The use of metal-catalyzed approaches has been reported to deliver densely decorated isothiazoles bearing various sensitive functional groups .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[d]isothiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The isothiazole ring can undergo nucleophilic attack, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted isothiazoles, which can have different functional groups attached to the benzene or isothiazole rings .

Scientific Research Applications

Comparison with Similar Compounds

    Benzo[d]isothiazole: Lacks the bromine atom, leading to different reactivity and properties.

    4-Chlorobenzo[d]isothiazole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.

    4-Fluorobenzo[d]isothiazole: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness: 4-Bromobenzo[d]isothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHVWOBQFIJNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NS2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326714-98-0
Record name 4-bromo-1,2-benzothiazole
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